molecular formula C14H14Cl2N2O3 B14160126 1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione CAS No. 29636-74-6

1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B14160126
CAS No.: 29636-74-6
M. Wt: 329.2 g/mol
InChI Key: ZOMZTVOEQWDHJH-UHFFFAOYSA-N
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Description

1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes both chloromethyl and diazinane groups

Preparation Methods

The synthesis of 1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method involves the chloromethylation of a precursor compound, followed by cyclization to form the diazinane ring. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes .

Comparison with Similar Compounds

1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds such as:

This compound’s unique combination of functional groups and structural features sets it apart from these similar compounds, providing distinct reactivity and applications.

Properties

CAS No.

29636-74-6

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

1,3-bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H14Cl2N2O3/c1-2-14(10-6-4-3-5-7-10)11(19)17(8-15)13(21)18(9-16)12(14)20/h3-7H,2,8-9H2,1H3

InChI Key

ZOMZTVOEQWDHJH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CCl)CCl)C2=CC=CC=C2

Origin of Product

United States

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